molecular formula C13H18O3 B2473010 (1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol CAS No. 169265-72-9; 169436-50-4

(1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol

Cat. No.: B2473010
CAS No.: 169265-72-9; 169436-50-4
M. Wt: 222.284
InChI Key: RCWVCPFKUUXXIT-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexane ring substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3-methoxyphenol.

    Formation of Intermediate: The cyclohexanone undergoes a nucleophilic addition reaction with 3-methoxyphenol in the presence of a base such as sodium hydride.

    Reduction: The intermediate product is then reduced using a suitable reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexanols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes in biochemical pathways.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Pharmaceutical Development: Explored as a potential lead compound in the development of new drugs.

    Therapeutic Agents: Evaluated for its therapeutic properties in treating various diseases.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

    Agrochemicals: Investigated for its potential use in agrochemical formulations.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways through enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3-methoxyphenoxy)cyclohexan-1-ol: A stereoisomer with different biological activity.

    2-(3-methoxyphenoxy)cyclohexanol: Lacks the chiral centers, leading to different properties.

    3-methoxyphenoxycyclohexane: A structurally similar compound with different functional groups.

Uniqueness

    Chirality: The presence of chiral centers in (1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol imparts unique stereochemical properties.

    Functional Groups: The combination of methoxy and hydroxyl groups contributes to its distinct reactivity and applications.

Properties

CAS No.

169265-72-9; 169436-50-4

Molecular Formula

C13H18O3

Molecular Weight

222.284

IUPAC Name

(1S,2S)-2-(3-methoxyphenoxy)cyclohexan-1-ol

InChI

InChI=1S/C13H18O3/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14/h4-6,9,12-14H,2-3,7-8H2,1H3/t12-,13-/m0/s1

InChI Key

RCWVCPFKUUXXIT-STQMWFEESA-N

SMILES

COC1=CC(=CC=C1)OC2CCCCC2O

solubility

not available

Origin of Product

United States

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